

# Best practices for storing and handling Kliostom

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## Compound of Interest

Compound Name: *Kliostom*

Cat. No.: *B051863*

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## Kliostom Technical Support Center

Disclaimer: The following information is provided for a hypothetical product named "**Kliostom**" and is based on general best practices for handling sensitive biological materials. Always refer to the specific product datasheet for accurate storage and handling instructions.

## Frequently Asked Questions (FAQs)

### Storage and Handling

- Q: How should I store **Kliostom** upon arrival?
  - A: Upon receipt, immediately transfer the cryovial containing **Kliostom** to the vapor phase of a liquid nitrogen freezer (below -130°C) for long-term storage.<sup>[1]</sup> Short-term storage at -80°C is not recommended as it can compromise viability over time.<sup>[2]</sup>
- Q: What is the proper procedure for thawing **Kliostom**?
  - A: To thaw, remove the vial from liquid nitrogen and place it in a 37°C water bath until about 80% defrosted, which should take no more than one minute.<sup>[3]</sup> It is crucial to keep the lid above the water to prevent contamination.<sup>[2]</sup>
- Q: Can I refreeze **Kliostom** after thawing?
  - A: No, you should not refreeze **Kliostom** once it has been thawed. Refreezing can significantly decrease cell viability. It is recommended to aliquot the product into single-use

volumes if you do not plan to use the entire vial at once, though this should be done with caution and under sterile conditions.[4]

## Troubleshooting

- Q: My **Kliostom** culture is growing slowly. What could be the cause?
  - A: Slow growth can be due to several factors, including incorrect media formulation, low seeding density, or mycoplasma contamination.[5][6] Verify that you are using the recommended media and supplements, and consider testing your culture for mycoplasma.
- Q: I see floating particles in my **Kliostom** culture. What should I do?
  - A: Floating particles could be a sign of microbial contamination (bacterial or fungal) or cellular debris from dead cells.[5] If you observe turbidity or a sudden change in the media's color, it is likely contamination.[5] In such cases, it is best to discard the culture and decontaminate your incubator and biosafety cabinet.[7]
- Q: The viability of my **Kliostom** cells is low after thawing. How can I improve this?
  - A: Low post-thaw viability is often due to improper thawing technique or prolonged exposure to cryoprotectants like DMSO, which can be toxic.[2][8] Ensure rapid thawing at 37°C and immediately transfer the cells into pre-warmed culture media to dilute the cryoprotectant.[3]

## Data Presentation

Table 1: **Kliostom** Storage and Handling Specifications

Parameter	Specification	Notes
Long-Term Storage	Vapor Phase of Liquid Nitrogen (< -130°C)	Prevents cellular degradation and maintains viability.[1]
Short-Term Storage	Not Recommended	-80°C is unsuitable for extended periods.[2]
Shipping Condition	Dry Ice	Ensure the vial is completely buried in dry ice upon arrival.
Thawing Temperature	37°C Water Bath	Thaw rapidly to minimize exposure to cryoprotectant.[3]
Cryoprotectant	10% DMSO in Heat-Inactivated FBS	Standard cryoprotectant for many cell lines.[2]

## Experimental Protocols

### Protocol: Cryopreservation of **Kliostom**

This protocol outlines the steps for freezing **Kliostom** cells to ensure high viability for long-term storage.

#### Materials:

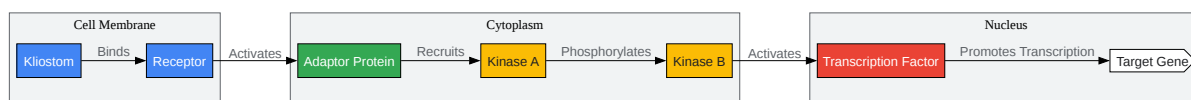
- Healthy, log-phase **Kliostom** cell culture
- Complete culture medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Dimethyl sulfoxide (DMSO)
- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer

- Liquid nitrogen storage dewar

#### Methodology:

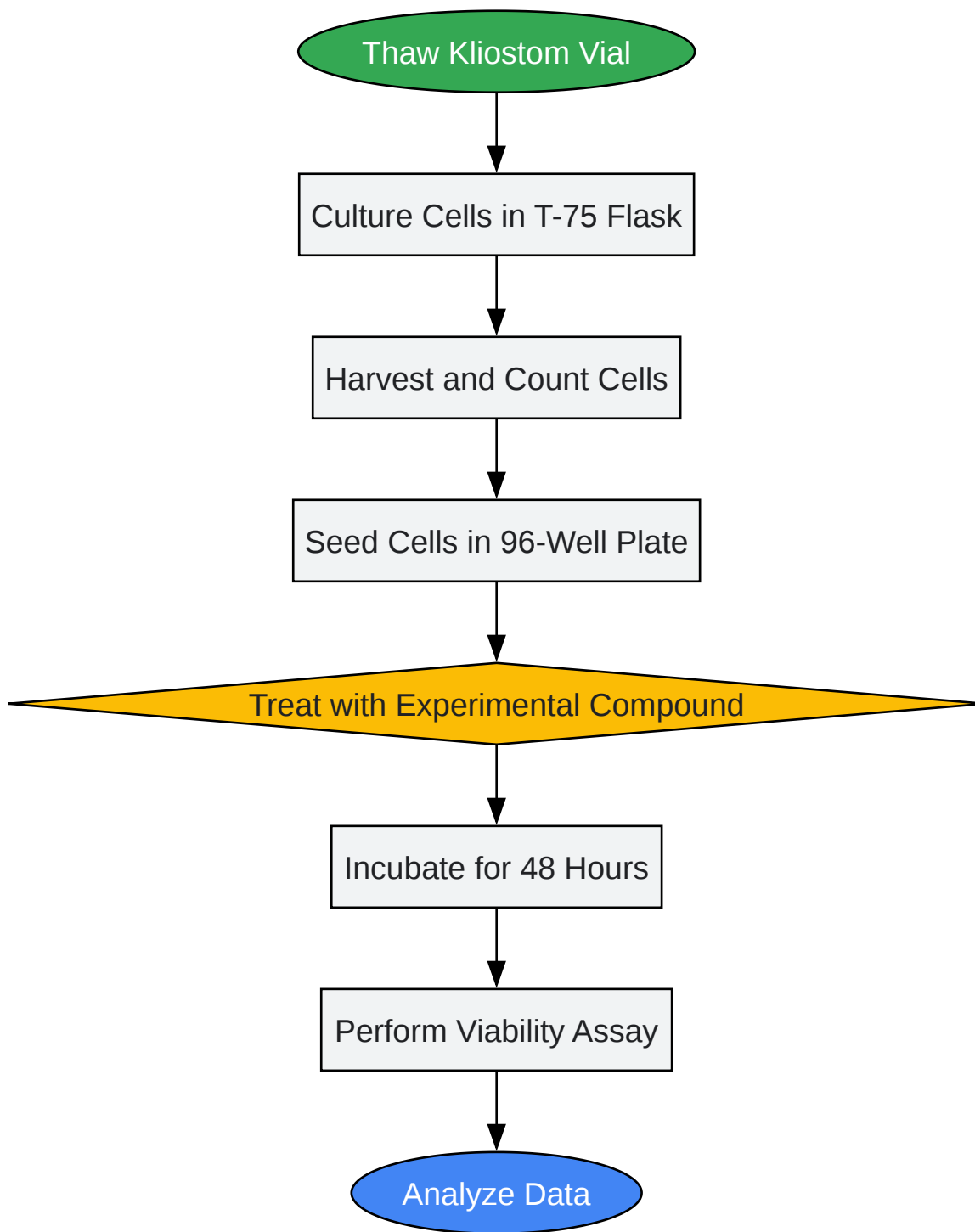
- Prepare Freezing Medium: Prepare a freezing medium consisting of 90% heat-inactivated FBS and 10% DMSO.[2] Mix well and keep at room temperature.
- Harvest Cells: For adherent cells, wash with PBS, and use trypsin to detach them.[3] Resuspend the cells in complete culture medium. For suspension cells, transfer them directly to a centrifuge tube.[3]
- Cell Count and Viability: Perform a cell count and ensure viability is at least 90%.
- Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in the prepared freezing medium at a concentration of  $2-4 \times 10^6$  cells/mL.
- Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.
- Controlled Freezing: Place the cryovials into a controlled-rate freezing container and transfer them to a  $-80^{\circ}\text{C}$  freezer overnight. This ensures a cooling rate of approximately  $-1^{\circ}\text{C}$  per minute.
- Long-Term Storage: After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.[3]

## Visualizations



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Caption: Hypothetical **Kliostom** signaling pathway.



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Caption: Experimental workflow for a **Kliostom**-based viability assay.

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